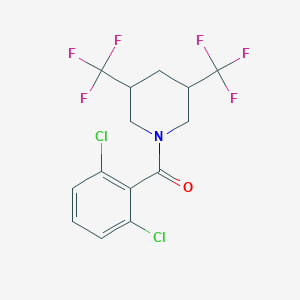

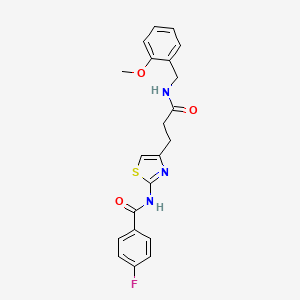

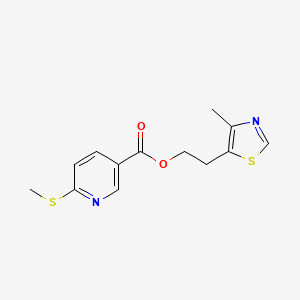

![molecular formula C19H18FN5O3 B2370817 2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878414-57-4](/img/structure/B2370817.png)

2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators . This compound has shown improved metabolic stability and reduced potential for hepatotoxicity .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been studied and it has been found that this compound shows a preference for interaction with the α1/γ2 interface of the GABA-A receptor .Scientific Research Applications

Anticancer Activity

Imidazole derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized compounds with imidazole moieties and evaluated their effects on cancer cell lines. For instance, 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole demonstrated promising anticancer activity against cell lines such as HeLa, HT-29, A549, MCF-7, Jurkat, and HL-60 .

PPAR Agonist

The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid was designed as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). PPARs play essential roles in lipid metabolism, inflammation, and glucose homeostasis .

Histamine Receptor Modulation

Imidazole-based compounds can interact with histamine receptors. For example, clemizole, an antihistaminic agent, contains a 1,3-diazole ring. Understanding these interactions can lead to novel therapies for allergic reactions and related conditions.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c1-10-11(2)25-15-16(21-18(25)22(10)3)23(4)19(28)24(17(15)27)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZJYQZHDTZLIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)